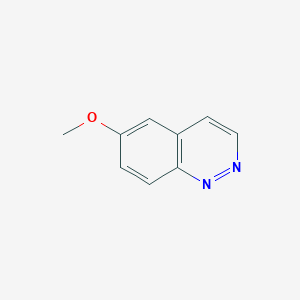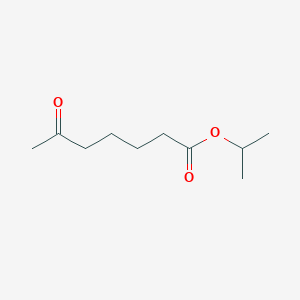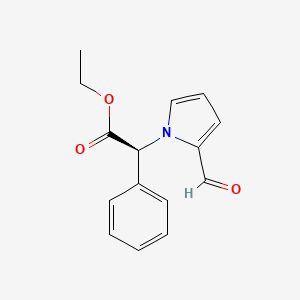
Ethyl (2S)-(2-formyl-1H-pyrrol-1-YL)(phenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2S)-(2-formyl-1H-pyrrol-1-YL)(phenyl)acetate is an organic compound that belongs to the class of esters Esters are widely known for their pleasant odors and are often used in fragrances and flavorings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2S)-(2-formyl-1H-pyrrol-1-YL)(phenyl)acetate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
Carboxylic Acid+EthanolAcid CatalystEthyl Ester+Water
Industrial Production Methods
Industrial production of esters like this compound often employs continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to drive the esterification reaction to completion.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2S)-(2-formyl-1H-pyrrol-1-YL)(phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or other esters.
Wissenschaftliche Forschungsanwendungen
Ethyl (2S)-(2-formyl-1H-pyrrol-1-YL)(phenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavorings due to its ester functional group.
Wirkmechanismus
The mechanism of action of Ethyl (2S)-(2-formyl-1H-pyrrol-1-YL)(phenyl)acetate involves its interaction with various molecular targets. The formyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially affecting biological pathways. The ester group can be hydrolyzed to release the corresponding alcohol and carboxylic acid, which may further interact with biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl Acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl Butyrate: Another ester with a fruity smell, used in flavorings.
Phenyl Acetate: An ester with a phenyl group, similar to Ethyl (2S)-(2-formyl-1H-pyrrol-1-YL)(phenyl)acetate.
Uniqueness
This compound is unique due to the presence of the pyrrole ring and formyl group, which confer distinct chemical properties and potential biological activities not found in simpler esters.
Eigenschaften
Molekularformel |
C15H15NO3 |
|---|---|
Molekulargewicht |
257.28 g/mol |
IUPAC-Name |
ethyl (2S)-2-(2-formylpyrrol-1-yl)-2-phenylacetate |
InChI |
InChI=1S/C15H15NO3/c1-2-19-15(18)14(12-7-4-3-5-8-12)16-10-6-9-13(16)11-17/h3-11,14H,2H2,1H3/t14-/m0/s1 |
InChI-Schlüssel |
LIKLLBNWKMRJST-AWEZNQCLSA-N |
Isomerische SMILES |
CCOC(=O)[C@H](C1=CC=CC=C1)N2C=CC=C2C=O |
Kanonische SMILES |
CCOC(=O)C(C1=CC=CC=C1)N2C=CC=C2C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Ethoxy-5-oxaspiro[3.4]octan-1-one](/img/structure/B13028814.png)


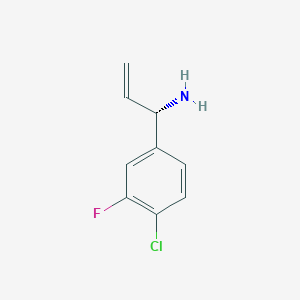
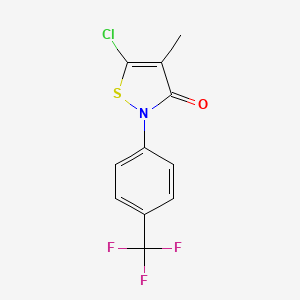
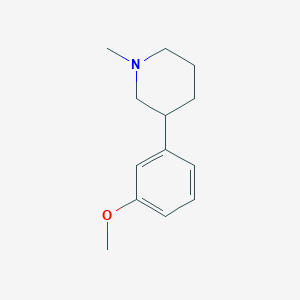
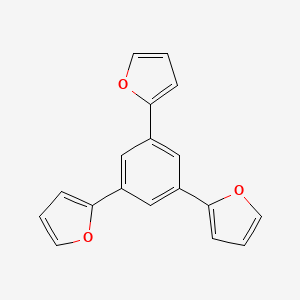
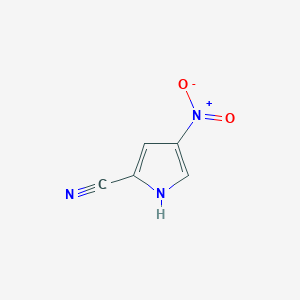
![Ethyl 5-iodothieno[3,2-B]thiophene-2-carboxylate](/img/structure/B13028859.png)
![9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline hydrobromide](/img/structure/B13028876.png)
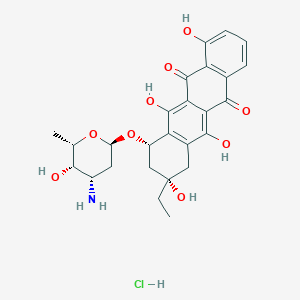
![Methyl 5'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-pyrrolidine]-6-carboxylate](/img/structure/B13028881.png)
